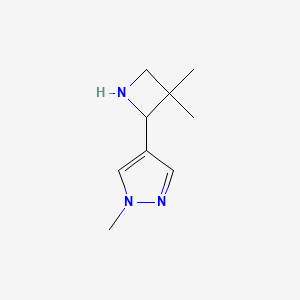
(E)-3-phosphonobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Phosphonobut-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phosphonobut-2-enoic acid typically involves the reaction of phosphorous acid with an appropriate alkene precursor under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Phosphonobut-2-enoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.
Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butenoic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique reactivity.
Mechanism of Action
The mechanism by which (E)-3-phosphonobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in pathways where the compound acts as an inhibitor or a catalyst.
Comparison with Similar Compounds
Phosphonoacetic acid: Similar in structure but with different reactivity due to the absence of the double bond.
Phosphonopropionic acid: Lacks the double bond, leading to different chemical properties.
Phosphonobutyric acid: Similar backbone but with variations in the functional groups attached.
Uniqueness: (E)-3-Phosphonobut-2-enoic acid is unique due to the presence of both a phosphonic acid group and a double bond in its structure.
Properties
Molecular Formula |
C4H7O5P |
|---|---|
Molecular Weight |
166.07 g/mol |
IUPAC Name |
(E)-3-phosphonobut-2-enoic acid |
InChI |
InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2+ |
InChI Key |
VFHPKRBLCTUMIO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/P(=O)(O)O |
Canonical SMILES |
CC(=CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)

![2-[(4-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B12312145.png)

![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)



![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
